molecular formula C19H18FNO2S B2841552 N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034415-52-4

N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2841552
CAS No.: 2034415-52-4
M. Wt: 343.42
InChI Key: HCKXDTUXOMBPFG-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehydes with malonic acid derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of benzofuran derivatives, including antimicrobial and anticancer properties, make this compound a candidate for drug development. Research has shown that benzofuran compounds can inhibit the growth of various pathogens and cancer cells.

Medicine: Potential medical applications include the development of new therapeutic agents. The compound's ability to modulate biological pathways can be harnessed to treat diseases such as infections and cancer.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Benzofuran-2-carboxylic acid

  • 2-(4-fluorophenyl)thioacetamide

  • N-(3-(benzofuran-2-yl)propyl)amide

Uniqueness: N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct biological activities

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Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-15-7-9-17(10-8-15)24-13-19(22)21-11-3-5-16-12-14-4-1-2-6-18(14)23-16/h1-2,4,6-10,12H,3,5,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKXDTUXOMBPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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